molecular formula C10H15ClN2O B1417990 N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride CAS No. 877879-80-6

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Cat. No. B1417990
M. Wt: 214.69 g/mol
InChI Key: BXMDUIBLLVOTEM-UHFFFAOYSA-N
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Description

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a compound with the empirical formula C10H15ClN2O and a molecular weight of 214.69 . It is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride can be represented by the SMILES string Cl.CNCC(=O)N(C)c1ccccc1 . This indicates that the molecule contains a chloride ion (Cl), a methyl group (CH3) attached to a nitrogen atom, a carbonyl group (C=O), and a phenyl group (c1ccccc1).

Scientific Research Applications

Antimalarial Activity

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride and its derivatives have been studied for their potential in treating malaria. A study explored a series of compounds synthesized from substituted 1-phenyl-2-propanones, leading to the final product N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice and showed promise in primate models and extended protection after oral administration, making them potential candidates for clinical trials (Werbel et al., 1986).

Peripheral Opiate Agonist Activity

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, specifically the variant EMD 61753, exhibits selective kappa-opiate agonist activity. It is particularly noted for its antihyperalgesic activity in animal models of inflammatory pain without central side effects. Structural variations in the compound were studied to understand the relationship between opioid activity and peripheral selectivity, highlighting its potential for targeted pain relief (Gottschlich et al., 1995).

Anti-inflammatory and Antioxidant Properties

The derivative N-(2-hydroxy phenyl) acetamide showcased promising anti-arthritic and anti-inflammatory properties in a study involving adjuvant-induced arthritis in Sprague Dawley rats. The compound significantly reduced pro-inflammatory cytokines and oxidative stress markers, offering potential therapeutic benefits for arthritis treatment (Jawed et al., 2010).

Anticonvulsant Activities

Functionalized N-benzyl 2-acetamidoacetamides, including variations of the N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, have been investigated for their anticonvulsant properties. These compounds provided significant protection against seizures induced by maximal electroshock in mice and rats, indicating their potential as anticonvulsant agents (Choi et al., 1996).

Safety And Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDUIBLLVOTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913913
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

CAS RN

97454-51-8
Record name N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97454-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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